(S)-4-Amino-3-hydroxybutanoic acid

Catalog No.
S528632
CAS No.
7013-05-0
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Amino-3-hydroxybutanoic acid

CAS Number

7013-05-0

Product Name

(S)-4-Amino-3-hydroxybutanoic acid

IUPAC Name

(3S)-4-amino-3-hydroxybutanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1

InChI Key

YQGDEPYYFWUPGO-VKHMYHEASA-N

SMILES

C(C(CN)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GABOB; β-hydroxy-GABA; beta-hydroxy-GABA; γ-Amino-β-hydroxybutyric acid; brand names Gamibetal, Gabomade, Aminoxan, Bogil, Diastal, Gabimex, Gaboril, Kolpo.

Canonical SMILES

C(C(CN)O)C(=O)O

Isomeric SMILES

C([C@@H](CN)O)C(=O)O

Description

The exact mass of the compound (S)-4-Amino-3-hydroxybutanoic acid is 119.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-4-Amino-3-hydroxybutanoic acid, also known as (S)-4-amino-3-hydroxybutyric acid, is a naturally occurring amino acid that serves as an important neurotransmitter in the central nervous system. It has the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. This compound is classified as a gamma-amino acid and is structurally related to butyric acid, with a hydroxyl group at the third carbon position and an amino group at the fourth carbon position. Its stereochemistry is defined by the presence of an (S) configuration, which is crucial for its biological activity .

Typical of amino acids. These include:

  • Esterification: Reacting with alcohols to form esters, which can be useful in drug formulation.
  • Decarboxylation: Under certain conditions, it can lose a carboxyl group to yield 4-amino-3-hydroxybutane.
  • Peptide Formation: It can react with other amino acids to form peptides, which are essential for protein synthesis.

The compound's reactivity is influenced by its functional groups, particularly the amino and hydroxyl groups, allowing it to engage in hydrogen bonding and other interactions that are significant in biological systems .

(S)-4-Amino-3-hydroxybutanoic acid exhibits notable biological activities, particularly as a neurotransmitter. It acts as a full agonist at human recombinant GABAC receptors, which are involved in inhibitory neurotransmission within the central nervous system. This action may contribute to its potential therapeutic effects in neurological disorders . Additionally, studies suggest that it may have neuroprotective properties and could play a role in modulating synaptic plasticity .

Several synthetic routes have been developed for (S)-4-Amino-3-hydroxybutanoic acid:

  • Enzymatic Synthesis: Using specific enzymes to catalyze the formation from simpler substrates, ensuring high stereoselectivity.
  • Chemical Synthesis: Traditional organic synthesis methods involve multiple steps including protection-deprotection strategies and chiral pool synthesis from readily available amino acids.
  • Total Synthesis: More complex synthetic routes have been reported that involve several reactions to construct the core structure of the compound from basic organic precursors .

(S)-4-Amino-3-hydroxybutanoic acid has several applications:

  • Pharmaceuticals: Due to its role as a neurotransmitter, it is being explored for potential use in treating anxiety disorders, epilepsy, and other neurological conditions.
  • Nutraceuticals: It may be included in dietary supplements aimed at enhancing cognitive function or providing neuroprotection.
  • Research: Used extensively in biochemical studies to investigate receptor interactions and signaling pathways within the nervous system .

Research has demonstrated that (S)-4-Amino-3-hydroxybutanoic acid interacts specifically with GABAC receptors. Studies indicate that both (S) and (R) enantiomers of this compound exhibit full agonist activity at these receptors, suggesting their potential utility in modulating GABAergic signaling. The differential effects of enantiomers highlight the importance of stereochemistry in pharmacological activity .

Several compounds share structural similarities with (S)-4-Amino-3-hydroxybutanoic acid. Here are some notable examples:

Compound NameCAS NumberStructural Similarity
(R)-4-Amino-3-hydroxybutanoic acid7013-07-2Enantiomer
(2S,3R)-rel-2-Amino-3-hydroxybutanoic acid80-68-2Structural isomer
(2R,3S)-2-Amino-3-hydroxybutanoic acid632-20-2Structural isomer
2-Amino-3-hydroxybutanoic acid7004-04-8Structural variant
rel-(2S,3R)-2-Amino-3-hydroxybutanoic acid hemihydrate6028-28-0Hydrated form

The uniqueness of (S)-4-Amino-3-hydroxybutanoic acid lies in its specific stereochemistry and its potent interaction with GABAC receptors compared to other similar compounds which may not exhibit the same level of activity or specificity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

119.058243149 g/mol

Monoisotopic Mass

119.058243149 g/mol

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CM46XGM78M

Dates

Modify: 2023-08-15
1: Yamamoto I, Absalom N, Carland JE, Doddareddy MR, Gavande N, Johnston GA, Hanrahan JR, Chebib M. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors. ACS Chem Neurosci. 2012 Sep 19;3(9):665-73. Epub 2012 Apr 26. PubMed PMID: 23019493; PubMed Central PMCID: PMC3447397.
2: Du Z, Chen Z, Chen Z, Yu X, Hu W. Dirhodium-catalyzed enantioselective C-H insertion of N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide and its application for the synthesis of chiral GABOB. Chirality. 2004 Oct;16(8):516-9. PubMed PMID: 15290686.
3: Nakao J, Hasegawa T, Hashimoto H, Noto T, Nakajima T. Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Pharmacol Biochem Behav. 1991 Oct;40(2):359-66. PubMed PMID: 1805240.
4: Banfi S, Fonio W, Allievi E, Pinza M, Dorigotti L. Cyclic GABA-GABOB analogues. IV. Activity on learning and memory. Farmaco Sci. 1984 Jan;39(1):16-22. PubMed PMID: 6538512.
5: Melis GB, Paoletti AM, Mais V, Mastrapasqua NM, Strigini F, Fruzzetti F, Guarnieri G, Gambacciani M, Fioretti P. Dose-related effects of gamma-amino beta-hydroxy butyric acid (GABOB) infusion on growth hormone secretion in normal women. J Endocrinol Invest. 1982 Mar-Apr;5(2):101-6. PubMed PMID: 7096918.
6: Pellegata R, Pinza M, Pifferi G, Gaiti A, Mozzi R, Tirillini B, Porcellati G. Cyclic GABA-GABOB analogues. III - Synthesis and biochemical activity of new alkyl and acyl derivatives of 4-hydroxy-2-pyrrolidinone. Farmaco Sci. 1981 Oct;36(10):845-55. PubMed PMID: 7308456.
7: Bonardi G, Mondino A, Silvestri S, Zanolo G. Absorption, distribution and excretion of DL-gamma-amino-beta-hydroxybutyric acid-1-14C (GABOB-1-14C) in the rat. Arzneimittelforschung. 1981;31(11):1910-3. PubMed PMID: 7198473.
8: Takahara J, Yunoki S, Yakushiji W, Yamauchi J, Hosogi H, Ofuji T. Stimulatory effects of gamma-aminohydroxybutyric acid (GABOB) on growth hormone, prolactin and cortisol release in man. Horm Metab Res. 1980 Jan;12(1):31-4. PubMed PMID: 6244218.
9: Matsushita K, Gjessing LR. Analysis of gamma-amino-beta-hydroxy butyric acid (GABOB) by chromatography and electrophoresis. J Chromatogr. 1979 Mar 1;162(3):427-32. PubMed PMID: 528609.
10: Pinza M, Pifferi G. Cyclic GABA-GABOB analogues. II - Synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives. Farmaco Sci. 1978 Feb;33(2):130-41. PubMed PMID: 631318.
11: Pifferi G, Pinza M. Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Farmaco Sci. 1977 Aug;32(8):602-13. PubMed PMID: 891913.
12: Abe H, Kato Y, Chihara K, Ohgo S, Iwasaki Y. Growth hormone release by gamma-aminobutyric acid (GABA) and gamma-amino-beta-hydroxybutyric acid (GABOB) in the rat. Endocrinol Jpn. 1977 Apr;24(2):229-31. PubMed PMID: 872825.
13: Nistico G. Effects of gaba, gabob and some anticonvulsant drugs on dibutyryl cyclic AMP evoked seizures. Int J Clin Pharmacol Biopharm. 1977 Jan;15(1):19-22. PubMed PMID: 190179.
14: Tartara A, Arrigo A, Scamoni C, Presazzi A. [Clinico-experimental studies in the treatment of epilepsy with GABOB-diazepam]. Minerva Med. 1973 May 23;64(36):1943-8. Italian. PubMed PMID: 4578343.
15: Mille T, Scamoni C, Presazzi A. [Clinical and electroencephalographic studies of Gabob-Diazepam effects on young children with behavior disorders]. Minerva Pediatr. 1973 Apr 14;25(13):593-603. Italian. PubMed PMID: 4708945.
16: Di Marco A. [Effect of a combination of GABOB and plant extracts on the behavior of hospitalized children]. Minerva Pediatr. 1972 Dec 15;24(43):2150-61. Italian. PubMed PMID: 4652220.
17: Amore F, Cavazzuti GB. [Clinical and statistical evaluation of GABOB in behavior disorders in young children]. Minerva Med. 1971 Apr 11;62(29):1503-13. Italian. PubMed PMID: 4936825.
18: Matsumoto K, Omoto T, Nanba S, Miyamoto T. [Influence of GABOB and GABA solutions on the cortical evoked potentials]. No To Shinkei. 1971 Apr;23(4):357-63. Japanese. PubMed PMID: 5108042.
19: Nagai K, Sano A, Yamaguchi K, Kodaira Y. Studies on the synergistic action and anti-ulcerous activity of cortisone-GABOB. Arzneimittelforschung. 1971 Jan;21(1):96-7. PubMed PMID: 5108207.
20: Colucci D'Amato F. [Chemico-clinical evaluation of Gabob in schizophrenic patients]. Osp Psichiatr. 1970 Jul-Sep;38(3):377-81. Italian. PubMed PMID: 5514594.

Explore Compound Types